An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid, a valuable building block in contemporary drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic endeavors.
Introduction: The Significance of Constrained Scaffolds
In the realm of medicinal chemistry, the use of conformationally constrained scaffolds is a powerful strategy for enhancing binding affinity, selectivity, and metabolic stability of drug candidates. Azetidine rings, as saturated four-membered heterocycles, introduce a rigid, three-dimensional element into molecular structures. 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid (Boc-3-OH-Aze-3-COOH) is a particularly noteworthy example, incorporating a quaternary center with both hydroxyl and carboxylic acid functionalities. This arrangement provides multiple vectors for chemical elaboration, making it an attractive starting point for creating novel chemical entities. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with a wide range of synthetic transformations, particularly in peptide and small molecule synthesis.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and purification. While extensive experimental data for this specific molecule is not widely published, we can compile predicted values and draw insights from closely related analogs.
Table 1: Physicochemical Properties of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid and Related Analogs
| Property | 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid | 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid | 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine |
| CAS Number | 1035351-06-4[2] | 142253-55-2[3] | 141699-55-0[4] |
| Molecular Formula | C₉H₁₅NO₅[2] | C₉H₁₅NO₄[3] | C₈H₁₅NO₃[4] |
| Molecular Weight | 217.22 g/mol [2] | 201.22 g/mol [3] | 173.21 g/mol [4] |
| Appearance | Solid (Predicted) | White to Almost white powder to crystal | White to Almost white powder to crystal[4] |
| Melting Point | Not available | 103.0 to 107.0 °C | 43.0 to 47.0 °C[4] |
| Boiling Point | 371.3 ± 42.0 °C (Predicted)[2] | Not available | Not available |
| Density | 1.384 ± 0.06 g/cm³ (Predicted)[2] | Not available | Not available |
| LogP (XLogP3) | -0.3 (Predicted)[2] | Not available | Not available |
| Topological Polar Surface Area (TPSA) | 87.07 Ų[2] | 66.8 Ų | 49.8 Ų |
Solubility Profile
Acidity (pKa)
The pKa of the carboxylic acid group is a critical parameter for reaction design, particularly in couplings and extractions. While an experimental value for this specific compound is not published, it is expected to be in the typical range for α-hydroxy, α-amino acid derivatives. The pKa of carboxylic acids generally falls between 4 and 5.[6] The electron-withdrawing effect of the adjacent hydroxyl group and the azetidine ring may slightly influence this value.
Spectroscopic Characterization (Expected)
Detailed spectral analysis is essential for confirming the identity and purity of the compound. Below are the expected spectroscopic features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the azetidine ring will likely appear as multiplets in the 3.5-4.5 ppm region, with their exact shifts and coupling patterns depending on the ring conformation. The hydroxyl and carboxylic acid protons will present as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the nine carbon atoms. Key expected chemical shifts include:
-
Carbonyl (C=O) of the Boc group: ~155 ppm.
-
Quaternary carbon of the Boc group: ~80 ppm.
-
Quaternary carbon of the azetidine ring (C3): ~70-80 ppm, shifted downfield by the hydroxyl and carboxyl groups.
-
Methylene carbons of the azetidine ring (C2, C4): ~50-60 ppm.
-
Methyl carbons of the Boc group: ~28 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the hydroxyl, carbonyl, and C-N bonds.[10][11][12][13]
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, which will likely overlap with the C-H stretching region.[13]
-
O-H Stretch (Alcohol): This may be observed as a sharper band around 3300-3500 cm⁻¹ if not obscured by the carboxylic acid O-H.
-
C=O Stretch (Carboxylic Acid & Boc Group): Strong, sharp absorptions are anticipated between 1680-1760 cm⁻¹. It is possible that the two carbonyl stretches will overlap or appear as a broadened peak.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecule [M+H]⁺ at m/z 218.10 and the sodiated adduct [M+Na]⁺ at m/z 240.08 in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 216.08 would be observed.
Synthesis and Reactivity
Proposed Synthetic Pathway
A practical synthesis for this molecule is not explicitly detailed in publicly available literature. However, a logical and robust approach would involve the Boc-protection of a suitable precursor, 3-hydroxyazetidine-3-carboxylic acid. This precursor itself is a specialty chemical. The protection reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[14][15]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
-
Dissolution: Dissolve 3-hydroxyazetidine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Boc-Protection: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted Boc₂O.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a suitable acid (e.g., 1M HCl or KHSO₄). Extract the product into an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final product.
Chemical Reactivity
The molecule possesses three primary reactive sites: the carboxylic acid, the tertiary alcohol, and the Boc-protected amine.
-
Carboxylic Acid: This group can undergo standard transformations such as esterification, amide bond formation (e.g., using coupling reagents like HATU or EDC), and reduction.
-
Tertiary Alcohol: The hydroxyl group can be acylated, alkylated, or potentially used in other nucleophilic additions, although its tertiary nature may introduce steric hindrance.
-
Boc Group: The Boc protecting group is stable under a wide variety of conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine, which can then be further functionalized.
Caption: Reactivity map of the title compound.
Applications in Drug Discovery
This molecule serves as a constrained, non-natural amino acid analog. Its incorporation into peptides or small molecules can enforce specific conformations, which can be beneficial for receptor binding. The azetidine scaffold is found in several approved drugs, highlighting its utility in improving pharmacokinetic properties.[16]
Potential applications include:
-
Peptidomimetics: Replacing natural amino acids to create more stable and potent peptide-based drugs.
-
Scaffold for Library Synthesis: The multiple functional groups allow for diverse chemical modifications, making it an ideal core for combinatorial library synthesis.
-
Carboxylic Acid Bioisosteres: The core structure can be considered in the design of bioisosteres for other acidic functional groups.[17][18]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid is not widely available. However, based on the GHS classifications of structurally similar compounds such as 1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidine-3-carboxylic acid and 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid, the following hazards should be anticipated:[19]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
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